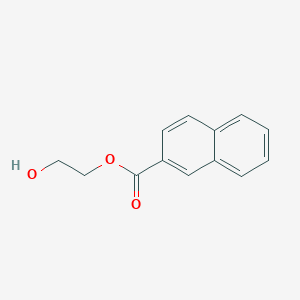
2-Hydroxyethyl naphthalene-2-carboxylate
Cat. No. B8564886
M. Wt: 216.23 g/mol
InChI Key: LTHCQJZAUWAZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08998400B2
Procedure details


Ethylene glycol (15.6 g, 252 mmol) was dissolved in 100 mL of methylene chloride. To this solution, 3.49 g (44 mmol) of pyridine was added and the solution was cooled with ice water. To this solution being stirred, a solution containing 8.00 g (42 mmol) of 2-naphthalenecarbonyl chloride dissolved in 80 mL of methylene chloride was dropped over an hour. This solution was stirred for 2 hours and subsequently further stirred at room temperature for 6 hours. The resultant reaction solution was rinsed with water; the organic phase was then separated and dried over magnesium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography with a methylene chloride/methanol (97/3) solvent mixture serving as an eluent to provide 6.88 g of 2-naphthoic acid 2-hydroxyethyl ester.



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].N1C=CC=CC=1.[CH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][C:12]=1[C:21](Cl)=[O:22]>C(Cl)Cl>[OH:3][CH2:2][CH2:1][O:4][C:21]([C:12]1[CH:13]=[CH:14][C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:11]=1)=[O:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3.49 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
To this solution being stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was dropped over an hour
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
This solution was stirred for 2 hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
subsequently further stirred at room temperature for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction solution
|
WASH
|
Type
|
WASH
|
|
Details
|
was rinsed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was then separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography with a methylene chloride/methanol (97/3) solvent mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCOC(=O)C1=CC2=CC=CC=C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.88 g | |
| YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
